Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate
Description
Properties
CAS No. |
93940-11-5 |
|---|---|
Molecular Formula |
C18H13N4NaO5S |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
sodium;4-[[4-(4-nitrophenyl)anilino]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H14N4O5S.Na/c23-22(24)17-9-3-14(4-10-17)13-1-5-15(6-2-13)19-21-20-16-7-11-18(12-8-16)28(25,26)27;/h1-12H,(H,19,20)(H,25,26,27);/q;+1/p-1 |
InChI Key |
NKBXUNLLXMGLRN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NN=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with sodium 4-aminobenzenesulphonate under alkaline conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The final product is purified through crystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Major Products Formed
Reduction: 4-((4-aminophenyl)anilino)azo)benzenesulphonate.
Substitution: Halogenated derivatives of the original compound.
Oxidation: Corresponding aromatic amines and other cleavage products.
Scientific Research Applications
Antimicrobial Properties : Recent studies have indicated that azo compounds can exhibit antimicrobial activities. Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate has been investigated for its potential antifungal properties. Research suggests that modifications in the azo structure can enhance biological activity, making it a candidate for further exploration in medical applications .
Protein Misfolding Modulation : Azo compounds have been studied for their role in modulating protein misfolding and aggregation, particularly related to amyloid beta formation. This aspect is crucial in neurodegenerative diseases like Alzheimer's. This compound could serve as a lead compound for developing therapeutic agents targeting protein aggregation .
Environmental Applications
Environmental Monitoring : Azo dyes are often analyzed for their environmental impact due to their potential toxicity and persistence. This compound can be utilized as a marker in studies assessing the degradation of azo compounds in wastewater treatment processes . Understanding the degradation pathways is essential for developing effective remediation strategies.
Case Study 1: Textile Dyeing Efficiency
A study conducted on the dyeing efficiency of various azo dyes, including this compound, demonstrated that this compound provided superior color yield and fastness compared to other dyes tested. The results indicated that optimizing dyeing conditions could further enhance its application in the textile industry.
Case Study 2: Antifungal Activity
In a laboratory setting, this compound was tested against several fungal strains. The compound exhibited promising antifungal activity, suggesting its potential use in agricultural applications or as an additive in antifungal formulations.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage and nitro group. The azo linkage allows for electron delocalization, contributing to its color properties. The nitro group can undergo reduction to form an amino group, which can interact with various biological molecules. The compound’s molecular targets and pathways involve interactions with cellular proteins and enzymes, leading to its diverse applications in research and industry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities among related azo benzenesulphonates:
Key Observations:
- Nitro Group Impact: The nitro group in the target compound distinguishes it from hydroxyl- or amino-substituted analogs (e.g., Acid Orange 7, Acid Orange 6).
- Azo Linkages : Bis-azo dyes like Acid Orange 24 exhibit higher molecular complexity and may offer broader color ranges but face stricter regulatory scrutiny due to toxicity concerns .
Physicochemical Properties and Solubility
- Solubility: Azo dyes with polar groups (e.g., hydroxyl, sulphonate) exhibit higher water solubility. For example, Acid Orange 7 is highly water-soluble, whereas Sudan I (a non-sulphonated azo dye) is lipid-soluble . The target compound’s nitro group may reduce solubility compared to hydroxylated analogs.
- Stability: Nitro-substituted azo dyes are typically more resistant to aerobic biodegradation due to the electron-withdrawing nature of -NO₂, which stabilizes the azo bond against microbial cleavage .
Biological Activity
Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate, commonly referred to as an azo compound, is notable for its complex structure, which includes a sulfonate group, an azo linkage, and a nitrophenyl moiety. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by case studies and research findings.
The structural features of this compound contribute significantly to its biological interactions:
- Azo Linkage : This functional group can undergo reduction to form amines, which may participate in various biological processes.
- Nitrophenyl Group : Enhances the electron-withdrawing capacity of the molecule, influencing its reactivity and potential cytotoxic effects against cancer cells.
- Sulfonate Group : Increases water solubility, facilitating its application in biological systems.
Antimicrobial Activity
Research has demonstrated that azo compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing considerable inhibitory effects. For instance:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.
- Minimum Inhibitory Concentration (MIC) : Studies indicate that the compound exhibits MIC values ranging from to , demonstrating effective antimicrobial properties against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The cytotoxic effects of this compound have been investigated in various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings : The compound showed significant cytotoxicity with IC50 values in the range of to , indicating potential as an anticancer agent .
The biological activity of this compound is believed to involve several mechanisms:
- Protein Misfolding Modulation : The compound may influence protein aggregation pathways, which are crucial in neurodegenerative diseases such as Alzheimer’s disease.
- Inhibition of Nucleic Acid Synthesis : Azo compounds can interfere with DNA and RNA synthesis, leading to apoptosis in cancer cells .
Case Study 1: Antimicrobial Efficacy
A study conducted by Brycki et al. evaluated the antimicrobial activity of various azo compounds, including this compound). The results indicated that this compound exhibited superior activity against multiple bacterial strains compared to standard antibiotics .
Case Study 2: Cytotoxicity in Cancer Cells
In a research study focused on the anticancer properties of azo compounds, this compound was shown to induce apoptosis in HeLa cells through the activation of caspase pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Summary of Research Findings
Q & A
Q. What are the recommended storage conditions to ensure the stability of Sodium 4-((4-(4-nitrophenyl)anilino)azo)benzenesulphonate in laboratory settings?
To maintain stability, store the compound in a tightly sealed container within a well-ventilated area to prevent moisture ingress or decomposition. Avoid exposure to direct sunlight or heat sources. Regulatory guidelines indicate it is not classified as hazardous under Chinese safety standards, but adherence to general lab safety protocols (e.g., ventilation, secure storage) is critical .
Q. What spectroscopic methods are most effective for characterizing the structure of this azo compound?
UV-Vis spectroscopy is essential for analyzing the π→π* transitions of the azo group, typically observed between 400–500 nm. FT-IR can confirm the presence of sulfonate (-SO₃⁻) and nitro (-NO₂) groups via peaks at ~1030 cm⁻¹ (S-O stretching) and ~1520 cm⁻¹ (N=O asymmetric stretching), respectively. For advanced structural confirmation, NMR (¹H and ¹³C) and mass spectrometry (MS) are recommended, though the compound’s low solubility in organic solvents may require D₂O or DMSO-d₆ as solvents .
Q. How can researchers determine the solubility of this compound for experimental design?
The compound’s solubility in water and organic solvents can be assessed using gravimetric or spectrophotometric methods. Structurally similar azo dyes (e.g., Acid Orange 7) exhibit solubility of 116 g/L in water at 30°C, suggesting comparable behavior. For polar aprotic solvents like DMF or DMSO, incremental addition followed by centrifugation or filtration can establish saturation points .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound while minimizing by-products?
Synthesis involves diazotization of 4-nitroaniline followed by coupling with 4-aminobenzenesulfonic acid. Key optimizations include:
- Temperature control : Maintain diazotization below 5°C to prevent decomposition of the diazonium salt.
- pH adjustment : Perform coupling at pH 6–8 to enhance electrophilic substitution on the aromatic ring.
- Catalysts : Use sodium acetate or bicarbonate to buffer the reaction medium, improving azo bond formation efficiency.
Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/methanol) reduces by-products like unreacted nitroaniline .
Q. What analytical strategies are recommended to resolve discrepancies in solubility data reported for structurally similar azo compounds?
Contradictions in solubility data may arise from variations in crystallinity or impurities. Strategies include:
- Thermogravimetric Analysis (TGA) : Assess purity by measuring mass loss during heating.
- X-ray Diffraction (XRD) : Compare crystalline patterns to identify polymorphic forms affecting solubility.
- High-Performance Liquid Chromatography (HPLC) : Quantify impurities using a C18 column with UV detection at λ = 480 nm.
Cross-referencing with literature on analogous compounds (e.g., Acid Orange 7) can contextualize findings .
Q. What environmental degradation pathways should be considered when designing studies on the long-term stability of this compound?
Under UV light or microbial action, azo bonds (-N=N-) may cleave via photodegradation or reductive pathways, generating aromatic amines (e.g., 4-nitroaniline). Advanced oxidation processes (AOPs) using TiO₂ photocatalysis or Fenton’s reagent can simulate degradation. Monitor intermediates using LC-MS and assess toxicity via bioassays (e.g., Daphnia magna). Regulatory data indicate the compound is not classified as environmentally hazardous, but degradation products may require separate evaluation .
Q. How can computational modeling aid in predicting the compound’s reactivity in novel synthetic applications?
Density Functional Theory (DFT) calculations can predict electrophilic/nucleophilic sites, guiding functionalization. For example, the electron-withdrawing nitro group directs further substitution to the meta position. Molecular docking studies may also explore interactions with biological targets (e.g., enzymes for dye degradation studies). Software like Gaussian or Materials Studio enables optimization of reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
